molecular formula C13H9NS B3051512 2-(2-Thienyl)quinoline CAS No. 34243-33-9

2-(2-Thienyl)quinoline

Cat. No. B3051512
CAS RN: 34243-33-9
M. Wt: 211.28 g/mol
InChI Key: KSHYDMGICWRWSL-UHFFFAOYSA-N
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Description

2-(2-Thienyl)quinoline is a chemical compound with the molecular formula C13H9NS . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including 2-(2-Thienyl)quinoline, often involves the use of α,β-unsaturated aldehydes . A variety of methods have been developed for the synthesis of such fused heterocycles .


Molecular Structure Analysis

The molecular structure of 2-(2-Thienyl)quinoline consists of a quinoline ring fused with a thiophene ring . The molecular weight of this compound is 211.28 g/mol .


Chemical Reactions Analysis

Quinoline derivatives, including 2-(2-Thienyl)quinoline, are known to undergo various chemical reactions. For instance, they can be used as cyclometalating agents for Ir (III) to yield tuneable deep red emitters .


Physical And Chemical Properties Analysis

2-(2-Thienyl)quinoline has a molecular weight of 211.28 g/mol, a XLogP3-AA value of 3.6, and a topological polar surface area of 41.1 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Synthesis and Chemical Transformations

2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline has been synthesized through the Weidenhagen reaction, involving quinoline-5,6-diamine and thiophene-2-carbaldehyde. This process also led to the creation of isomeric methylated derivatives. The resulting compounds underwent various electrophilic substitution reactions, indicating potential for diverse chemical applications (Aleksandrov, El’chaninov, & Dedeneva, 2012).

Photophysical Properties

2-Aryl-6-(1H-indol-1-yl)-4-(trifluoromethyl)quinolines, including a heteroaryl variant with 2-thienyl, were synthesized and their photophysical properties were examined. These compounds showed significant fluorescence emissions, suggesting their potential use in applications requiring such photophysical characteristics (Rodrigues et al., 2019).

Antimalarial Activity

Quinoline derivatives containing a 2-thienyl ring have been synthesized and tested for antimalarial activity. The findings indicated some of these compounds demonstrated moderate antimalarial properties, highlighting their potential in medical research (Schaefer, Kulkarni, Costin, Higgins, & Honig, 1970).

Antibacterial Activity

Thieno[2,3-b]quinoline-2-carboxylic acids and their alkyl esters were synthesized and their antibacterial activity was evaluated. This research opens pathways for using these compounds in the development of antibacterial agents (Raghavendra, Naik, & Sherigara, 2006).

Anti-Tubercular Activity

Fused thieno/furo[2,3-c]quinoline compounds have shown promising anti-tubercular activity, with some compounds displaying better efficacy than existing drugs like ethambutol. This indicates the potential of these compounds in treating tuberculosis (Akula, Yogeeswari, Sriram, Jha, & Bhattacharya, 2016).

Anticancer Activity

Thieno[3,2-c]quinoline derivatives have shown potential as anticancer agents. Certain quinolinquinone derivatives displayed substantial antiproliferative activity against human tumor cell lines, making them candidates for cancer treatment research (Bolognese et al., 2008).

Mechanism of Action

While the exact mechanism of action of 2-(2-Thienyl)quinoline is not clear, quinolones, a class of compounds related to quinolines, are known to act by interfering with the digestion of haemoglobin in the blood stages of the malaria life cycle .

Future Directions

Research into 2-(2-Thienyl)quinoline and related compounds is ongoing. For instance, 2-(thienyl)quinoxaline derivatives have been investigated for their application in Ir (III) complexes yielding tuneable deep red emitters . This suggests potential future directions in the development of new materials for optoelectronic applications.

properties

IUPAC Name

2-thiophen-2-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c1-2-5-11-10(4-1)7-8-12(14-11)13-6-3-9-15-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHYDMGICWRWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290905
Record name 2-(2-thienyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34243-33-9
Record name NSC71690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71690
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-thienyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-THIENYL)QUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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